molecular formula C18H19N3O5 B5574522 2-(3,4-dimethylphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B5574522
M. Wt: 357.4 g/mol
InChI Key: LKUSSNOSESKSDS-VXLYETTFSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a methoxy-nitrophenyl group connected through an acetohydrazide linkage.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of 3,4-dimethylphenol, which is then reacted with ethyl chloroacetate to form 2-(3,4-dimethylphenoxy)acetate. This intermediate is then subjected to hydrazinolysis to yield 2-(3,4-dimethylphenoxy)acetohydrazide. The final step involves the condensation of this hydrazide with 4-methoxy-3-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy or nitrophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)acetohydrazide
  • 4-methoxy-3-nitrobenzaldehyde
  • 2-(3,4-dimethylphenoxy)ethylamine

Uniqueness

2-(3,4-dimethylphenoxy)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both dimethylphenoxy and methoxy-nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12-4-6-15(8-13(12)2)26-11-18(22)20-19-10-14-5-7-17(25-3)16(9-14)21(23)24/h4-10H,11H2,1-3H3,(H,20,22)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUSSNOSESKSDS-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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